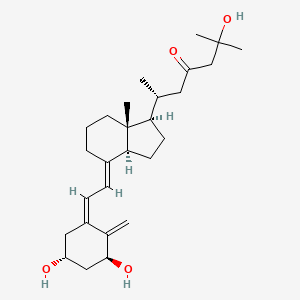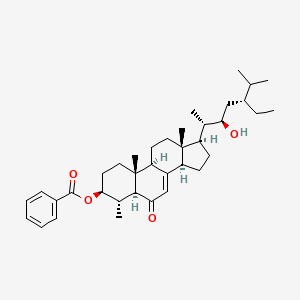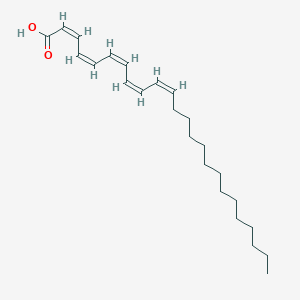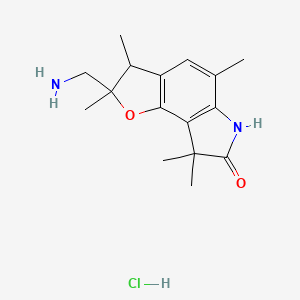
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride is a novel compound with significant pharmacological properties. It is known for its cardiotonic, vasodilatory, and antiarrhythmic effects . This compound is part of the indole derivative family, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydride donors, leading to reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound, which can have enhanced or modified biological activities.
Scientific Research Applications
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its cardiotonic effects by increasing cardiac contractility and output, while its vasodilatory effects are mediated through the relaxation of vascular smooth muscles . The antiarrhythmic properties are attributed to its ability to modulate ion channels and stabilize cardiac rhythm.
Comparison with Similar Compounds
Similar Compounds
Vesnarinone: Another cardiotonic agent with similar inotropic effects but differing in its vasodilatory and antiarrhythmic properties.
Indole Derivatives: Various indole derivatives possess similar biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride is unique due to its combined cardiotonic, vasodilatory, and antiarrhythmic effects, making it a promising candidate for treating congestive heart failure and other cardiovascular conditions .
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
2-(aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-8-6-10-9(2)16(5,7-17)20-13(10)11-12(8)18-14(19)15(11,3)4;/h6,9H,7,17H2,1-5H3,(H,18,19);1H |
InChI Key |
XVUOIQVVCCRMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl |
Synonyms |
2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride UK 1745 UK-1745 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)

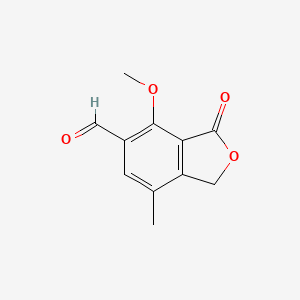

![(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)

